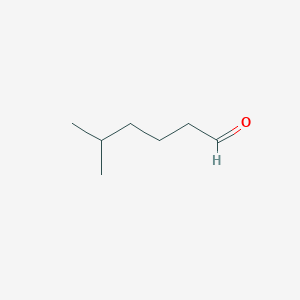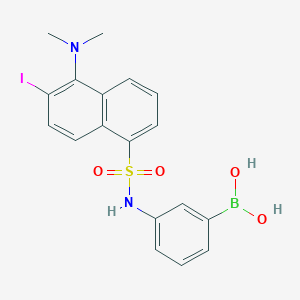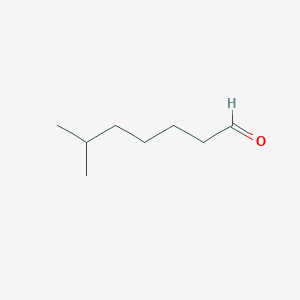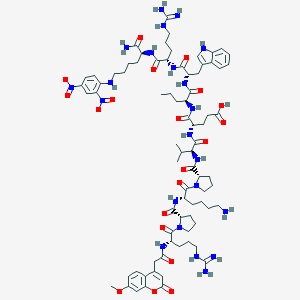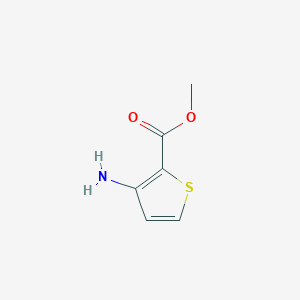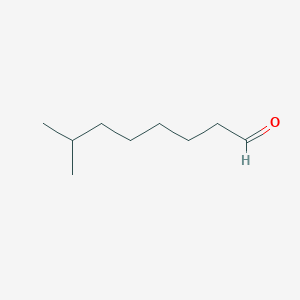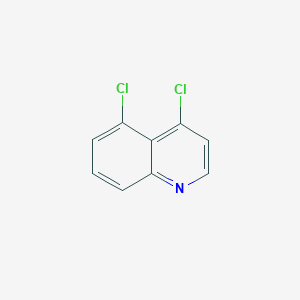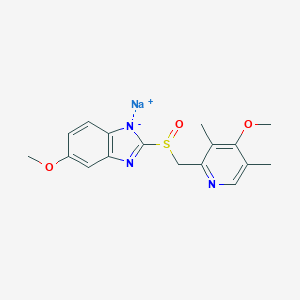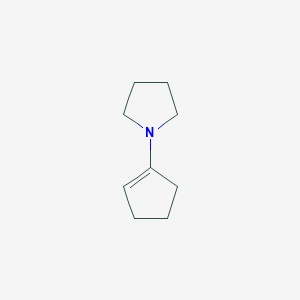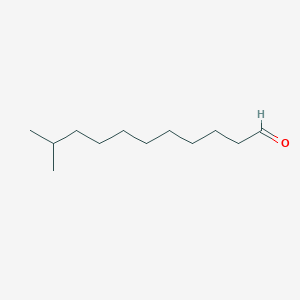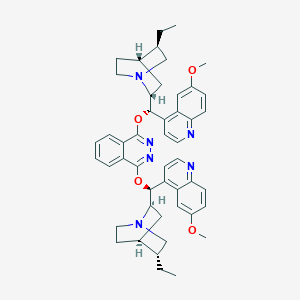
(Dhqd)2phal
説明
“(Dhqd)2phal” is a modified cinchona alkaloid derivative . It is commonly used as a ligand for enantioselective catalysis . The empirical formula is C48H54N6O4 .
Synthesis Analysis
“(Dhqd)2phal” has been found to be an excellent accelerating ligand for the copper (I)-catalyzed azide–alkyne cycloaddition reaction under air . It is also used in the Suzuki–Miyaura cross-coupling reaction catalyzed by Pd (OAc)2 .Molecular Structure Analysis
The molecular formula of “(Dhqd)2phal” is C48H54N6O4 . The average mass is 778.980 Da and the monoisotopic mass is 778.420654 Da .Chemical Reactions Analysis
“(Dhqd)2phal” is widely used as a ligand for the Sharpless asymmetric dihydroxylation reaction . It has also been used in the copper (I)-catalyzed azide–alkyne cycloaddition reaction and the Suzuki–Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
“(Dhqd)2phal” is a white to light yellow, crystalline powder . It has a density of 1.3±0.1 g/cm3 and an index of refraction of 1.688 . The molecule decomposes at a temperature of 160 °C .科学的研究の応用
Asymmetric Dihydroxylation
(DHQD)2PHAL: is prominently used as a ligand in the Sharpless asymmetric dihydroxylation reaction . This reaction is a cornerstone in organic chemistry for introducing chirality into molecules, which is crucial for the synthesis of various pharmaceuticals and fine chemicals.
Click Chemistry
The ligand has been found to accelerate Cu-catalyzed azide–alkyne cycloaddition reactions, a key reaction in click chemistry . This application is significant for synthesizing triazole-containing compounds, which are important in pharmaceuticals and materials science.
Suzuki-Miyaura Coupling
(DHQD)2PHAL: may be used in palladium-catalyzed Suzuki-Miyaura coupling reactions . This type of coupling is widely employed in the formation of carbon-carbon bonds, pivotal in the production of various organic electronic materials and drugs.
Environmental Chemistry
Due to its role in reactions that can be conducted in water at room temperature, (DHQD)2PHAL contributes to environmentally-friendly chemical processes . This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing.
Synthesis of Heterocycles
The ligand is involved in the synthesis of 1,2,3-triazoles , a class of heterocyclic compounds . These structures are found in a range of compounds with applications from industrial to pharmaceuticals, showcasing the versatility of (DHQD)2PHAL .
Asymmetric Catalysis
(DHQD)2PHAL: is used in various asymmetric catalysis processes . Asymmetric catalysis is essential for creating enantiomerically pure substances, which are important for the effectiveness and safety of many drugs.
作用機序
Target of Action
(DHQD)2PHAL, also known as Hydroquinidine 1,4-phthalazinediyl diether, is a modified cinchona alkaloid derivative . It is primarily used as a ligand for enantioselective catalysis . The compound’s primary targets are olefins in the case of osmium trioxide catalyzed asymmetric dihydroxylation , and aryl/heteroaryl halides in the case of palladium-catalyzed Suzuki-Miyaura coupling .
Mode of Action
(DHQD)2PHAL interacts with its targets by accelerating the reaction and transferring the chiral information . In the case of the osmium trioxide catalyzed asymmetric dihydroxylation of olefins, (DHQD)2PHAL acts as a ligand, enhancing the reaction’s enantioselectivity . Similarly, in the palladium-catalyzed Suzuki-Miyaura coupling of aryl/heteroaryl halides with aryl boronic acids, (DHQD)2PHAL serves as a ligand, promoting the reaction in an aqueous medium and in the absence of phosphine/organic solvent .
Biochemical Pathways
The biochemical pathways affected by (DHQD)2PHAL are primarily those involving the asymmetric dihydroxylation of olefins and the Suzuki-Miyaura coupling of aryl/heteroaryl halides . The compound’s role as a ligand in these reactions results in the formation of enantiomerically enriched products .
Pharmacokinetics
Its impact on bioavailability would therefore be primarily related to its ability to enhance the reaction rate and enantioselectivity .
Result of Action
The molecular and cellular effects of (DHQD)2PHAL’s action are seen in the enantiomerically enriched products of the reactions it catalyzes . For example, in the osmium trioxide catalyzed asymmetric dihydroxylation of olefins, the presence of (DHQD)2PHAL results in the formation of dihydroxylated products with a high degree of enantioselectivity .
Action Environment
The action, efficacy, and stability of (DHQD)2PHAL can be influenced by various environmental factors. For instance, the compound has been found to be an excellent accelerating ligand for the copper (i)-catalyzed azide–alkyne cycloaddition reaction under air . Furthermore, the compound’s solubility in chloroform, DMSO, and methanol suggests that the choice of solvent can significantly impact its action and efficacy.
特性
IUPAC Name |
1,4-bis[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32-,43+,44+,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCBLVFHJWOYDN-HVLQGHBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458959 | |
| Record name | (DHQD)2PHAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dhqd)2phal | |
CAS RN |
140853-10-7 | |
| Record name | 1,4-Bis(dihydroquinidine)phthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140853107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (DHQD)2PHAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BIS(DIHYDROQUINIDINE)PHTHALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4JCP4V5TH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is (DHQD)2PHAL primarily used for in research?
A1: (DHQD)2PHAL is a chiral ligand frequently used in asymmetric catalysis. [, , , , , , , , , ] It effectively facilitates the formation of enantiomerically enriched compounds, serving as a crucial component in various organic reactions.
Q2: What types of reactions is (DHQD)2PHAL known to catalyze?
A2: (DHQD)2PHAL demonstrates catalytic activity in a wide array of reactions, including:
- Asymmetric Dihydroxylation: This is perhaps its most recognized application, particularly in the Sharpless Asymmetric Dihydroxylation, where it facilitates the enantioselective addition of two hydroxyl groups to an olefin. [, , , , , ]
- Halocyclizations: (DHQD)2PHAL catalyzes asymmetric chlorolactonizations, bromolactonizations, and other halocyclizations, enabling the formation of chiral heterocycles. [, , , , , , , , , , , ]
- Aminohydroxylation: It facilitates the enantioselective addition of both amino and hydroxyl groups to alkenes in the Sharpless Asymmetric Aminohydroxylation. [, , ]
- Other Reactions: Research also shows its potential in catalyzing reactions like selenolactonization [], aza-Michael additions [], and more.
Q3: How does (DHQD)2PHAL achieve enantioselectivity in reactions?
A3: (DHQD)2PHAL's structure enables it to create a chiral environment around the reaction center. [, , ] This chiral pocket influences the approach of reacting molecules, favoring the formation of one enantiomer over the other.
Q4: What are some specific examples of its application in synthesizing complex molecules?
A4: (DHQD)2PHAL has proven valuable in synthesizing natural products and pharmaceutical intermediates:
- Synthesis of Destruxin E: Employed in the diastereoselective dihydroxylation step during the synthesis of this cyclodepsipeptide. [, ]
- Synthesis of (+)-Loline: Used in the Sharpless aminohydroxylation step during the synthesis of this pyrrolizidine alkaloid. []
- Synthesis of Diltiazem and Taxol Side Chain: Applied in the asymmetric dihydroxylation of cinnamates for synthesizing these pharmaceutical compounds. []
Q5: What factors can influence the effectiveness of (DHQD)2PHAL in catalysis?
A5: Several factors can impact its performance:
- Solvent: The choice of solvent can significantly impact enantioselectivity, as evidenced in chlorocyclization reactions where solvent-dependent enantiodivergence was observed. []
- Additives: Adding certain compounds, like benzoic acid, can enhance enantioselectivity in reactions like bromolactonizations. []
- Temperature: Temperature variations can influence both reaction rate and enantioselectivity. []
Q6: What is the molecular formula and weight of (DHQD)2PHAL?
A6: The molecular formula is C42H46N4O6, and the molecular weight is 706.84 g/mol.
Q7: Is there spectroscopic data available to characterize (DHQD)2PHAL?
A7: While the provided research papers do not delve deep into basic spectroscopic characterization, techniques like NMR (Nuclear Magnetic Resonance) are routinely used to confirm its structure and purity. []
Q8: In what solvents is (DHQD)2PHAL typically soluble?
A8: It is soluble in a range of organic solvents, including dichloromethane, chloroform, benzene, toluene, and tetrahydrofuran. []
Q9: Have computational methods been used to study (DHQD)2PHAL-catalyzed reactions?
A10: Yes, computational chemistry, including density functional theory (DFT) calculations, has been applied to investigate the mechanism of (DHQD)2PHAL-catalyzed reactions and understand the origins of stereoselectivity. [] These studies provide insights into the interactions between the catalyst, reactants, and intermediates, aiding in rationalizing observed selectivities and designing improved catalysts.
Q10: Has the SAR of (DHQD)2PHAL and related analogues been investigated?
A11: Research has explored modifications to the (DHQD)2PHAL structure, such as introducing different substituents on the quinoline rings or modifying the linker unit. [, ] These alterations can influence the catalyst's activity, enantioselectivity, and solubility, providing valuable insights into the structure-activity relationships.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



